(2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Description
The compound (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a thiazole-based enone derivative featuring a 4-fluorophenyl substituent at the 2-position of the thiazole ring and a dimethylamino group conjugated to the α,β-unsaturated ketone. Its E-configuration ensures planar geometry, optimizing electronic conjugation across the molecule.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOEJVYOJDSDD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (CAS Number: 1382748-03-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly in the context of anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C15H15FN2OS
- Molecular Weight: 290.36 g/mol
- Melting Point: 207 - 209 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms, such as apoptosis induction and inhibition of cell proliferation.
Case Study:
A study evaluating various thiazole derivatives found that compounds with similar structures to this compound demonstrated potent activity against breast and lung cancer cells. The mechanism involved the inhibition of specific kinases that are crucial for tumor growth and survival .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Thiazole derivatives have shown efficacy against a range of bacteria and fungi.
Research Findings:
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the thiazole ring or substituents on the phenyl group can lead to enhanced potency.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Increases lipophilicity and cell membrane permeability |
| Fluorine substitution | Enhances binding affinity to biological targets |
| Thiazole ring | Essential for anticancer and antimicrobial activity |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the dimethylamino group in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making this compound a candidate for further investigation in drug development .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. Investigating the mechanisms by which (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one affects cell proliferation and survival could yield promising results for cancer therapeutics .
Material Science Applications
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances electron-withdrawing characteristics, which can improve the performance of electronic devices .
Polymer Chemistry
In polymer chemistry, thiazole-containing compounds are often utilized as additives to enhance thermal stability and mechanical properties. The application of this compound in polymer formulations could lead to the development of materials with improved durability and functionality.
Agricultural Chemistry Applications
Pesticide Development
Given the increasing need for effective pest control solutions, the compound's potential as a pesticide is noteworthy. Thiazole derivatives have been reported to exhibit herbicidal and insecticidal activities. Developing formulations based on this compound could provide new avenues for sustainable agricultural practices .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of thiazole derivatives on breast cancer cell lines revealed that certain modifications led to enhanced apoptosis rates. The study suggested that this compound could be further explored as a lead compound for developing novel anticancer drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
Chlorophenyl Analog
- Compound: (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (CAS 338414-64-5)
- Structural Difference : Substitution of 4-fluorophenyl with 4-chlorophenyl.
- Impact: The chloro group’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter binding affinity in biological systems.
Pyridyl Analog
- Compound: (2E)-3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
- Structural Difference : Replacement of 4-fluorophenyl with pyridin-2-yl.
- The aromatic π-system may also engage in stronger stacking interactions .
Variations in the Propenone Chain
Anilino-Substituted Analog
- Compound: (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one (CAS 1164514-31-1)
- Structural Difference: Replacement of dimethylamino with 4-methoxyanilino.
- The anilino group may also participate in additional hydrogen-bonding networks .
Core Heterocycle Variations
Triazole-Based Analog
- Compound : (E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- Structural Difference : Replacement of thiazole with 1,2,3-triazole.
- Dichlorophenyl substitution may enhance cytotoxicity, as seen in related ferroptosis-inducing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
